molecular formula C23H22N2O5 B3749169 3-[4-(4-ACETYLPHENYL)PIPERAZINE-1-CARBONYL]-7-METHOXY-2H-CHROMEN-2-ONE

3-[4-(4-ACETYLPHENYL)PIPERAZINE-1-CARBONYL]-7-METHOXY-2H-CHROMEN-2-ONE

Cat. No.: B3749169
M. Wt: 406.4 g/mol
InChI Key: FKXSEILPFAIIHV-UHFFFAOYSA-N
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Description

3-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-7-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

The synthesis of 3-[4-(4-acetylphenyl)piperazine-1-carbonyl]-7-methoxy-2H-chromen-2-one involves multiple steps. One common method includes the acylation of piperazine derivatives with benzoyl chloride or methacrylic anhydride . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-7-methoxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-acetylphenyl)piperazine-1-carbonyl]-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help improve cognitive function in patients with neurological disorders. The molecular pathways involved include the cholinergic pathway, which is crucial for learning and memory .

Comparison with Similar Compounds

Similar compounds to 3-[4-(4-acetylphenyl)piperazine-1-carbonyl]-7-methoxy-2H-chromen-2-one include:

The uniqueness of this compound lies in its specific structure, which allows for effective interaction with acetylcholinesterase and other molecular targets, making it a promising candidate for drug development.

Properties

IUPAC Name

3-[4-(4-acetylphenyl)piperazine-1-carbonyl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-15(26)16-3-6-18(7-4-16)24-9-11-25(12-10-24)22(27)20-13-17-5-8-19(29-2)14-21(17)30-23(20)28/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXSEILPFAIIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C(C=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4-ACETYLPHENYL)PIPERAZINE-1-CARBONYL]-7-METHOXY-2H-CHROMEN-2-ONE
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3-[4-(4-ACETYLPHENYL)PIPERAZINE-1-CARBONYL]-7-METHOXY-2H-CHROMEN-2-ONE
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3-[4-(4-ACETYLPHENYL)PIPERAZINE-1-CARBONYL]-7-METHOXY-2H-CHROMEN-2-ONE
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3-[4-(4-ACETYLPHENYL)PIPERAZINE-1-CARBONYL]-7-METHOXY-2H-CHROMEN-2-ONE
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3-[4-(4-ACETYLPHENYL)PIPERAZINE-1-CARBONYL]-7-METHOXY-2H-CHROMEN-2-ONE
Reactant of Route 6
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3-[4-(4-ACETYLPHENYL)PIPERAZINE-1-CARBONYL]-7-METHOXY-2H-CHROMEN-2-ONE

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